molecular formula C9H6ClNO2 B167825 6-Chloro-4-hydroxyquinolin-2(1H)-one CAS No. 1677-36-7

6-Chloro-4-hydroxyquinolin-2(1H)-one

Cat. No. B167825
CAS RN: 1677-36-7
M. Wt: 195.6 g/mol
InChI Key: XLRWZGHILAGXMB-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxyquinolin-2(1H)-one, also known as 6-chloro-4-hydroxyquinoline or 6-chloroquinolin-4-ol, is a heterocyclic compound found in nature and is used in a variety of scientific applications. 6-Chloro-4-hydroxyquinolin-2(1H)-one is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other compounds. Its unique properties make it a valuable tool for research and development in a variety of fields.

Scientific Research Applications

1. Synthesis and Characterization of Hydroxyl-Azo Dyes 6-Chloro-4-hydroxyquinolin-2(1H)-one has been used as a component in the synthesis of hydroxyl-azo dyes. These dyes were synthesized using a thermal cyclocondensation reaction, followed by an azo-coupling reaction with aniline-based diazonium salts. Their structures were confirmed through various spectroscopic techniques, showing their existence as E- and Z-isomers of hydrazone tautomer both in solid and solution state (Yahyazadeh et al., 2022).

2. Synthesis of Metal Ion-Selective Lariat Ethers This compound has been incorporated into the synthesis of novel metal ion-selective lariat ethers. These ethers demonstrate significant affinity towards certain metal ions, showing potential for use in analytical chemistry and sensor technology. The study highlights the synthesis and properties of these unique macrocycles and their complexes (Bordunov et al., 1996).

3. Preparation in Organic Synthesis 6-Chloro-4-hydroxyquinolin-2(1H)-one derivatives have been prepared through a silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement. This efficient preparation method under mild conditions demonstrates its potential for varied applications in organic synthesis (Ishida et al., 2013).

4. Cytotoxic Activity and Fluorescence Properties Derivatives of 6-Chloro-4-hydroxyquinolin-2(1H)-one have been synthesized and their cytotoxic activity against various cancer cell lines was evaluated. Additionally, the fluorescence properties of these compounds were studied, providing insights into their potential application in medical diagnostics and treatment (Kadrić et al., 2014).

5. Application in OLEDs This compound has been used in the synthesis of organic light-emitting diodes (OLEDs). The study discusses the comparative performance of chloro and fluor-substituted Zn(II) 8-hydroxyquinolinates in OLEDs, showing the importance of substituent effects on the performance of these devices (Huo et al., 2015).

properties

IUPAC Name

6-chloro-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRWZGHILAGXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-hydroxyquinolin-2(1H)-one

CAS RN

1677-36-7
Record name 6-chloro-4-hydroxy-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
EOM Rufchahi, AG Gilani, V Taghvaei, R Karimi… - Journal of Molecular …, 2016 - Elsevier
Malondianilide (I) derived from p-chloroaniline was cyclized to 6-chloro-4-hydroxyquinoline-2(1H)-one (II) in moderately good yield using polyphosphoric acid as catalyst. This …
Number of citations: 18 www.sciencedirect.com
MB de Macedo, R Kimmel, D Urankar… - European Journal of …, 2017 - Elsevier
In this study, a 50-membered library of substituted 4-hydroxyquinolin-2(1H)-ones and two closely related analogues was designed, scored in-silico for drug likeness and subsequently …
Number of citations: 18 www.sciencedirect.com
HRH Astaneh, EOM Rufchahi - Journal of Chemical …, 2018 - journals.sagepub.com
A one-pot, green, efficient and facile procedure was applied for the preparation of a series of 4-hydroxy-3-[aryl(piperidin-1-yl)methyl] quinolin-2(1H)-ones via the reaction of 6-chloro-4- …
Number of citations: 5 journals.sagepub.com
AA Aly, M Ramadan… - Journal of Heterocyclic …, 2019 - Wiley Online Library
Reaction of four equivalents of 4‐hydroxyquinolin‐2(1H)‐ones with one equivalent of acenaphthoquinone in absolute ethanol, containing catalytic triethylamine, gave 3,3′,3″,3‴‐(1,2…
Number of citations: 8 onlinelibrary.wiley.com
P Tiwari, S Phadte, S Chandavarkar, B Biradar… - Journal of the Indian …, 2023 - Elsevier
The current research work deals with the design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives [III(ad)(…
Number of citations: 3 www.sciencedirect.com
YL Chen, CH Chung, IL Chen, PH Chen… - Bioorganic & medicinal …, 2002 - Elsevier
Certain indolo-, pyrrolo-, and benzofuro-quinolin-2(1H)-ones 4a,b, 6, 8, 16a–c and 6-anilinoindoloquinoline derivatives 10a,b, 11a,b, 12a,b have been synthesized and evaluated in …
Number of citations: 107 www.sciencedirect.com
GA Borges e Soares, T Bhattacharya… - Frontiers in …, 2022 - frontiersin.org
12 analogs bearing a structural similarity to linomide, a bonafide anticancer agent were synthesized wherein substituted dianilides were subjected to a cyclization reaction to yield 4-…
Number of citations: 5 www.frontiersin.org
P Cheng, Q Gu, W Liu, JF Zou, YY Ou, ZY Luo, JG Zeng - Molecules, 2011 - mdpi.com
Based on an established common pharmacophore of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNTTIs), a series of quinolin-2-one derivatives were synthesized and …
Number of citations: 26 www.mdpi.com
E Schütznerová, A Přibylka… - The Journal of …, 2020 - ACS Publications
Solid-phase organic synthesis (SPOS) is a very efficient methodology for the synthesis of diverse organic molecules, particularly exploited in drug discovery. Here, we present the …
Number of citations: 4 pubs.acs.org
M Nikpassand, B Aghazadeh - Organic Preparations and …, 2022 - Taylor & Francis
Quinolines are of the utmost significance in pharmaceuticals and medicinal chemistry. The quinoline unit is prevalent in a large number of pharmacologically active natural and synthetic …
Number of citations: 2 www.tandfonline.com

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